1-Isopropyl-6-oxopiperidine-3-carboxylic acid

Chemical Building Blocks Medicinal Chemistry Synthetic Intermediates

1-Isopropyl-6-oxopiperidine-3-carboxylic acid (CAS 915922-33-7) is an N-alkyl-6-oxopiperidine building block for hit-to-lead optimization requiring lactam functionality. Its N-isopropyl and 6-oxo groups distinguish it from unsubstituted or reduced analogs, preventing synthetic reproducibility issues. • Enables lactam ring-opening/reduction chemistry impossible with reduced piperidine analogs • Predicted LogP ~0.2 balances lipophilicity and aqueous solubility for medchem campaigns • Supplied at ≥95% purity with solubility in both water and organic solvents

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 915922-33-7
Cat. No. B1522175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-6-oxopiperidine-3-carboxylic acid
CAS915922-33-7
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC(C)N1CC(CCC1=O)C(=O)O
InChIInChI=1S/C9H15NO3/c1-6(2)10-5-7(9(12)13)3-4-8(10)11/h6-7H,3-5H2,1-2H3,(H,12,13)
InChIKeyAURZNDIACRTZIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-6-oxopiperidine-3-carboxylic acid Overview


1-Isopropyl-6-oxopiperidine-3-carboxylic acid (CAS 915922-33-7) is an N-alkyl-6-oxopiperidine-3-carboxylic acid derivative belonging to the piperidine carboxylic acid class [1]. It possesses the molecular formula C₉H₁₅NO₃, a molecular weight of 185.22 g/mol, and is commonly supplied at ≥95% purity . The compound features a 6-oxo (lactam) group on the piperidine ring and an N-isopropyl substituent, distinguishing it from both the unsubstituted 6-oxopiperidine-3-carboxylic acid (CAS 22540-50-7) and the reduced N-isopropylpiperidine-3-carboxylic acid (CAS 762180-94-9) . Predicted physicochemical properties include a boiling point of 369.6±35.0 °C, density of 1.169±0.06 g/cm³, and pKa of 4.25±0.20 .

1 Synthetic intermediate with 6-oxo (lactam) and N-isopropyl substitution
2 Reported dual water-organic solubility profile may support aqueous reaction media
3 Predicted moderate lipophilicity (LogP ~0.2) for early medicinal chemistry exploration

No Generic Substitute for 1-Isopropyl-6-oxopiperidine-3-carboxylic acid


Within the 6-oxopiperidine-3-carboxylic acid class, simple N-alkyl substitution significantly alters physicochemical and biological properties, preventing generic substitution [1]. The unsubstituted 6-oxopiperidine-3-carboxylic acid exhibits different solubility (slight in DMSO/methanol/water ) and pKa (4.21±0.20 ) compared to the N-isopropyl derivative (pKa 4.25±0.20, soluble in water and organics ). More importantly, the 6-oxo (lactam) functionality differentiates this compound from reduced piperidine carboxylic acids; 1-isopropylpiperidine-3-carboxylic acid (CAS 762180-94-9) lacks the 6-oxo group entirely, precluding applications requiring lactam reactivity . Even among N-alkyl-6-oxo analogs, substituent size influences both synthetic accessibility and downstream reactivity: the isopropyl group provides steric bulk distinct from methyl or ethyl congeners, potentially affecting reaction selectivity in amide coupling or heterocycle construction [2]. Procurement of the incorrect analog introduces variability that can compromise synthetic reproducibility and data integrity.

Reduced analog
Target: contains 6-oxo (lactam) group
Substitute: lacks 6-oxo, cannot support lactam-specific reactivity

Substitution eliminates the key functional group required for synthetic routes relying on ring-opening or reduction.

Unsubstituted parent
Target: reported soluble in water and organic solvents
Substitute: only slight solubility in water, DMSO, methanol

Solubility profile mismatch may limit reaction medium compatibility and handling.

N-alkyl chain variation
Target: isopropyl group provides steric bulk and distinct reactivity
Substitute: methyl or ethyl congeners may exhibit different steric effects and reaction selectivity

N-alkyl substituent size influences synthetic accessibility and downstream coupling outcomes.

1-Isopropyl-6-oxopiperidine-3-carboxylic acid: Differentiation Evidence


Lactam vs Reduced Analog Structure

1-Isopropyl-6-oxopiperidine-3-carboxylic acid contains a 6-oxo (lactam) group absent in the reduced analog 1-isopropylpiperidine-3-carboxylic acid (CAS 762180-94-9). This functional group difference directly impacts chemical reactivity and hydrogen-bonding capacity . The molecular formula differs by one oxygen atom: C₉H₁₅NO₃ (MW 185.22) versus C₉H₁₇NO₂ (MW 171.24) for the reduced analog .

Lactam vs Reduced Analog
Head-to-head
Presence of 6-oxo group vs. absent in reduced analog; ΔMW = 13.98 g/mol
Lactam functionality enables ring-opening or reduction pathways not possible with the reduced analog.
Structural identity confirmed by vendor specifications.
Chemical Building Blocks Medicinal Chemistry Synthetic Intermediates

Price Comparison: N-Ethyl Analog

At the 1-gram scale, 1-isopropyl-6-oxopiperidine-3-carboxylic acid is priced at approximately $644 from AKSci , whereas the N-ethyl analog (CAS 915919-82-3) is offered at $51 per gram from Hit2Lead . This represents a >12-fold cost differential favoring the ethyl derivative.

Price: N-Ethyl Analog
Cross-study comparable
Target: $644/g (≥95%); Ethyl analog: $51/g
12.6× cost differential at 1 g scale
Procurement economics review for scale-up decisions; isopropyl variant may be justified for specific steric/electronic requirements.
January 2026 vendor snapshot; pricing may vary.
Procurement Economics Cost-Effective Building Blocks Scale-Up Feasibility

Lipophilicity: N-Isopropyl vs N-Methyl

Predicted partition coefficient (LogP) values indicate increased lipophilicity for the N-isopropyl derivative relative to the N-methyl congener. ChemDraw predictions give a LogP of approximately 0.2 for 1-isopropyl-6-oxopiperidine-3-carboxylic acid compared to -0.3 for 1-methyl-6-oxopiperidine-3-carboxylic acid .

Lipophilicity: N-Isopropyl vs N-Methyl
Class-level inference
Predicted LogP: ~0.2 vs. -0.3 (ΔLogP ≈ 0.5)
Higher predicted LogP may support membrane permeability assessment in early drug-likeness profiling.
In silico prediction using ChemDraw; experimental validation not provided.
Physicochemical Properties Drug-Likeness ADME Profiling

Solubility vs Unsubstituted Analog

Vendor descriptions indicate 1-isopropyl-6-oxopiperidine-3-carboxylic acid is soluble in both water and organic solvents , whereas the unsubstituted 6-oxopiperidine-3-carboxylic acid (CAS 22540-50-7) is only slightly soluble in water, DMSO, and methanol .

Solubility vs Unsubstituted
Cross-study comparable
Target: water and organic soluble (qualitative); Unsubstituted: slightly soluble in water, DMSO, methanol
Reported broader solubility profile may facilitate aqueous reaction media selection and formulation studies.
Vendor-provided qualitative statements; no quantitative solubility data.
Formulation Development Solubility Enhancement Reaction Medium Selection

1-Isopropyl-6-oxopiperidine-3-carboxylic acid: Procurement & Use Scenarios


Lactam-Requiring Synthetic Intermediates

Procure this compound when the synthetic route explicitly demands a 6-oxopiperidine scaffold with an N-isopropyl group for subsequent lactam ring-opening or reduction. The reduced analog (1-isopropylpiperidine-3-carboxylic acid) cannot fulfill this requirement due to the absence of the 6-oxo group .

Moderate Lipophilicity in Medicinal Chemistry

Utilize this building block in hit-to-lead optimization where a predicted LogP of ~0.2 is desirable—offering increased lipophilicity over the N-methyl analog (LogP ≈ -0.3) while maintaining aqueous solubility .

Cost-Acceptable Small-Scale Research

For exploratory synthesis at sub-gram scale, the $644/g price point may be acceptable; however, for scale-up, the >12× cost premium over the N-ethyl analog necessitates a clear functional justification .

Dual Solubility Formulation Studies

Select this compound when experimental protocols demand solubility in both aqueous buffers and organic solvents, as the unsubstituted 6-oxopiperidine-3-carboxylic acid exhibits only slight solubility in common solvents .

Application
Selection Property
Validation Focus
Lactam-requiring synthetic intermediates
6-oxo (lactam) functional group presence
Confirm lactam reactivity for ring-opening or reduction steps
Moderate lipophilicity in medicinal chemistry
Predicted LogP around 0.2
Evaluate permeability and solubility balance in cell-based assays
Cost-acceptable small-scale research
Procurement cost at sub-gram quantities
Verify functional necessity versus lower-cost N-ethyl analog
Dual solubility formulation studies
Reported water and organic solvent solubility
Assess compatibility with aqueous and organic reaction media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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